Pentyl methanesulfonate

Descripción general

Descripción

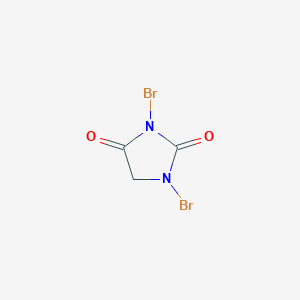

Pentyl methanesulfonate is a compound with the molecular formula C6H14O3S . It is also known as pentyl mesylate .

Synthesis Analysis

The synthesis of sulfonate esters like pentyl methanesulfonate involves the reaction of methanesulfonic acid (MSA) with an alcohol . In a study, it was found that the methanol C-O bond cleavage occurs in the formation of methyl methanesulfonate (MMS), which is consistent with the reversal of well-established mechanisms for solvolysis of sulfonate esters .Molecular Structure Analysis

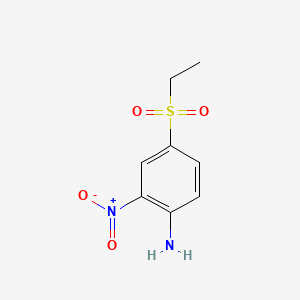

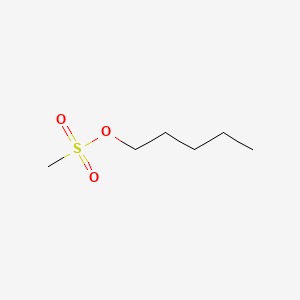

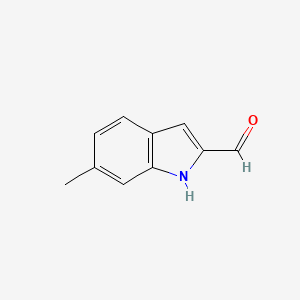

The molecular structure of pentyl methanesulfonate consists of a pentyl group (five carbon atoms) attached to a methanesulfonate group . The methanesulfonate group contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and another oxygen atom .Aplicaciones Científicas De Investigación

Enzymatic Reactions and Inhibition

Methanesulfonates, including pentyl methanesulfonate, have been studied for their effects on enzymes such as acetylcholinesterase. Research by Greenspan and Wilson (1970) revealed that methanesulfonates can react with acetylcholinesterase to form an inactive derivative, and this process is influenced by the presence of fluoride, which inhibits sulfonylation but does not affect desulfonylation (Greenspan & Wilson, 1970). Another study by Kitz and Wilson (1963) showed that methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric inhibitor of acetylcholinesterase, highlighting the potential of methanesulfonates in studying enzyme inhibition mechanisms (Kitz & Wilson, 1963).

Microbial Metabolism

Methanesulfonic acid, closely related to pentyl methanesulfonate, is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. Kelly and Murrell (1999) explored how methanesulfonic acid is used by these bacteria as a sulfur source, and as a carbon and energy substrate by specialized methylotrophs (Kelly & Murrell, 1999).

Chemical Synthesis and Catalysis

Paramparambath et al. (2020) developed a Bronsted acidic 1-pentyl-1,2,4-triazolium methanesulfonate as a room temperature ionic liquid for organic reactions, indicating the application of methanesulfonate derivatives in organic synthesis (Paramparambath et al., 2020). Additionally, methanesulfonic acid has been used as a catalyst in various chemical processes, including the durable-press treatments of cotton as investigated by Reinhardt et al. (1973) (Reinhardt et al., 1973).

Environmental Applications

Methanesulfonic acid is also noted for its environmental benefits, especially in electrochemical processes. Gernon et al. (1999) discussed the low toxicity and favorable characteristics of methanesulfonic acid in electrolytes for electrochemical processes (Gernon et al., 1999).

Corrosion Studies

The corrosion behavior of stainless steels in methanesulfonic acid solutions was studied byFinšgar and Milošev (2010), who found that the presence of impurities in methanesulfonic acid can significantly affect the corrosion resistance of various stainless steel grades (Finšgar & Milošev, 2010).

Biochemical Analysis

Methanesulfonic acid has also been employed in the biochemical analysis of biological samples. Wrobel et al. (2003) utilized methanesulfonic acid for protein hydrolysis to evaluate Se-methionine in yeast and nuts, demonstrating its application in analytical chemistry (Wrobel et al., 2003).

Metal Extraction and Electrochemistry

In the field of hydrometallurgy, Ahn, Wu, and Lee (2019) used methanesulfonic acid (MSA) to leach copper from chalcopyrite, indicating its potential in metal extraction processes (Ahn, Wu, & Lee, 2019). Leung et al. (2011) explored the electrodeposition and dissolution of zinc in methanesulfonic acid as part of research into hybrid redox flow batteries (Leung et al., 2011).

Safety and Hazards

The safety data sheet for methyl methanesulfonate, a related compound, indicates that it is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer . It’s plausible that pentyl methanesulfonate might have similar hazards, but specific studies would be needed to confirm this.

Propiedades

IUPAC Name |

pentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQUFIUZBLOTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989833 | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl methanesulfonate | |

CAS RN |

68957-16-4, 6968-20-3 | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, pentyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)

![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)